

Spectroscopic Profile of 4-Cyclopentene-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyclopentene-1,3-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-cyclopentene-1,3-dione**, a key building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-cyclopentene-1,3-dione**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Olefinic Protons (H-4, H-5)
Data not available in search results	Data not available in search results	Data not available in search results	Methylene Protons (H- 2)

Note: Specific chemical shift and coupling constant values for the parent compound were not explicitly found in the provided search results. Data for derivatives such as **4-cyclopentene-1,3-dione** mono-ethylene ketal show olefinic protons in the range of δ 6.20-7.21 ppm.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Carbonyl Carbons (C-1, C-3)
Data not available in search results	Olefinic Carbons (C-4, C-5)
Data not available in search results	Methylene Carbon (C-2)

Note: While specific data for **4-cyclopentene-1,3-dione** is not available, a derivative, **4-cyclopentene-1,3-dione** mono-ethylene ketal, shows carbonyl carbons around δ 203.9 ppm and olefinic carbons in the range of δ 135.3-156.2 ppm.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	C=O (carbonyl) stretch
Data not available in search results	C=C (alkene) stretch
Data not available in search results	C-H (alkene) stretch
Data not available in search results	C-H (alkane) stretch

Note: IR data for a substituted cyclopentenedione derivative shows a strong carbonyl absorption around 1703 cm^{-1} and C=C stretch around 1684 cm^{-1} .

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
96	100	$[\text{M}]^+$ (Molecular Ion)
68	~60	$[\text{M}-\text{CO}]^+$
40	~85	$[\text{C}_3\text{H}_4]^+$
39	~75	$[\text{C}_3\text{H}_3]^+$

Source: NIST Mass Spectrometry Data Center.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-cyclopentene-1,3-dione** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a Bruker DPX 400 or 500 model.[\[1\]](#)
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in reciprocal centimeters (cm^{-1}).

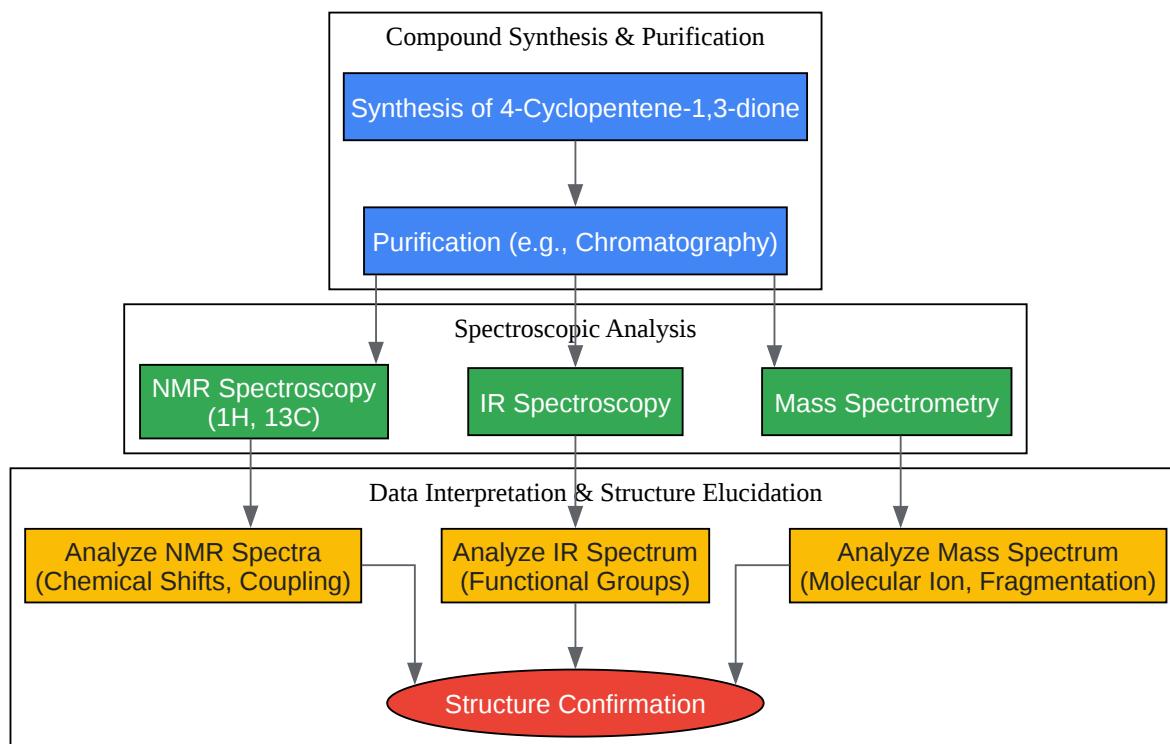
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

- Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each fragment is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-cyclopentene-1,3-dione**.



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Caption: Workflow for the spectroscopic characterization of **4-cyclopentene-1,3-dione**.

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